molecular formula C19H17N5O4S B2862664 8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline CAS No. 902593-39-9

8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2862664
CAS RN: 902593-39-9
M. Wt: 411.44
InChI Key: AIUIOYQIRYLTOX-UHFFFAOYSA-N
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Description

The compound “8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule. It contains several functional groups including a triazoloquinazoline core, a nitrobenzyl group, and a thioether linkage .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrobenzyl group and the thioether linkage could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group in the nitrobenzyl moiety is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack . The thioether linkage might also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Anticancer Applications

Research has highlighted the potential of triazoloquinazoline derivatives in anticancer applications. For instance, a study demonstrated the cytotoxic and antiproliferative effects of a new synthetically prepared [1,2,4]triazolo[4,3-c]quinazoline using tumor cell lines, including HeLa and B16. The most effective derivative showed significant cytotoxicity and induced morphological changes and necrosis of tumor cells without causing changes in the cell cycle or inducing apoptotic cell death, suggesting its potential as an anticancer agent (Jantová et al., 2006).

Synthesis and Structural Analysis

The synthesis of triazoloquinazoline derivatives involves innovative methodologies that enhance the efficiency and yield of these compounds. For example, an efficient synthesis of 2-thio[1,2,4]triazolo[1,5-c]quinazoline and its derivatives was reported, showcasing a recyclization reaction that produced the title compound after treating 4-hydrazinoquinazoline with potassium ethylxanthogenate. This process was confirmed by X-ray diffraction study, demonstrating the effectiveness of the synthesis method (Karpenko et al., 2006).

Antimicrobial Activities

Triazoloquinazoline derivatives also exhibit promising antimicrobial properties. A study evaluated the antibacterial and antifungal effects of fifteen substituted 1,2,4-triazolo[4,3-c]quinazolines, identifying derivatives with significant antimicrobial activity. Notably, a compound with the triazoloquinazoline skeleton substituted with morpholine, chlorine, and nitro group showed broad antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Jantová et al., 2008).

Agricultural Antimicrobial Evaluation

Moreover, triazoloquinazoline derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety were synthesized and evaluated as antimicrobial agents in agriculture, demonstrating significant in vitro antibacterial activities against phytopathogenic bacteria. This research suggests the potential of these compounds in crop protection, offering a new avenue for developing plant bactericides (Fan et al., 2019).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

8,9-dimethoxy-2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-11-20-18-14-8-16(27-2)17(28-3)9-15(14)21-19(23(18)22-11)29-10-12-4-6-13(7-5-12)24(25)26/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUIOYQIRYLTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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